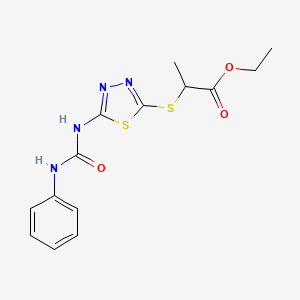

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Esters, such as “Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate”, are organic compounds derived from carboxylic acids . They are often used in a variety of applications, including as solvents, plasticizers, and flavorings .

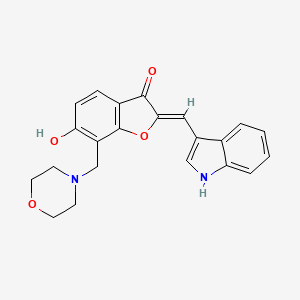

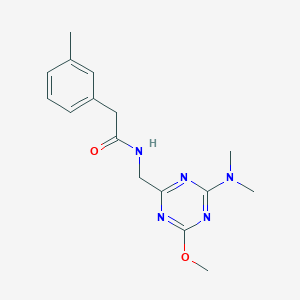

Molecular Structure Analysis

Esters have a general formula of R-COO-R’, where R and R’ represent any alkyl or aryl group . The specific structure of “Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate” would depend on the specific groups attached to the ester functional group.Chemical Reactions Analysis

Esters can participate in a variety of chemical reactions. They can undergo hydrolysis to form carboxylic acids and alcohols . They can also participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. For example, ethyl propionate, a simple ester, is a colorless volatile liquid with a pineapple-like odor .Scientific Research Applications

- Anticancer Potential : Researchers have explored the anticancer properties of this compound. Its unique structure may inhibit tumor growth or metastasis .

- Pesticide Development : Thiadiazole derivatives have been investigated as potential pesticides. Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate might exhibit insecticidal or fungicidal activity .

- Water Treatment : The thiadiazole group suggests potential for water purification. Researchers could investigate its adsorption properties for heavy metal removal .

Medicinal Chemistry and Drug Development

Agricultural Science

Environmental Chemistry

Mechanism of Action

Target of Action

The primary target of Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is the Mcl-1 protein . Mcl-1 is a member of the Bcl-2 family of proteins, which are key regulators of the apoptotic process. Overexpression of Mcl-1 has been associated with resistance to anti-apoptotic Bcl-2 protein inhibitors in various types of tumors .

Mode of Action

This compound interacts with its target, Mcl-1, by binding to the BH3-binding groove on the protein . This interaction is believed to inhibit the function of Mcl-1, thereby overcoming the drug resistance caused by the overexpression of Mcl-1 in certain tumors .

Biochemical Pathways

Therefore, the inhibition of Mcl-1 can disrupt this balance and promote apoptosis .

Pharmacokinetics

The compound’s efficacy in reducing tumor volume in a xenograft mouse model suggests that it may have favorable bioavailability and pharmacokinetic properties .

Result of Action

The result of the action of this compound is the induction of caspase-dependent apoptosis in tumor cells . This was confirmed by cellular assays and co-immunoprecipitation experiments . In a xenograft mouse model, treatment with a related compound led to a 75% reduction in tumor volume without body weight loss .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-3-21-11(19)9(2)22-14-18-17-13(23-14)16-12(20)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,15,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJNHLFSAGOJOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)

![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)

![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)

![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)

![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2397077.png)

![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2397080.png)